molecular formula C9H11NO3S B12091388 4-(Allyloxy)benzenesulfonamide

4-(Allyloxy)benzenesulfonamide

Cat. No.: B12091388
M. Wt: 213.26 g/mol
InChI Key: OYORSBMGLVESSS-UHFFFAOYSA-N
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Description

4-(Allyloxy)benzenesulfonamide is an organic compound characterized by the presence of an allyloxy group attached to a benzene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)benzenesulfonamide typically involves the following steps:

    Preparation of 4-Hydroxybenzenesulfonamide: This can be achieved by sulfonation of phenol followed by amination.

    Allylation: The 4-hydroxybenzenesulfonamide is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form this compound.

The reaction conditions generally involve:

    Solvent: Dimethylformamide (DMF) or acetone.

    Temperature: Room temperature to 60°C.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(Allyloxy)benzenesulfonic acid.

    Reduction: Formation of this compound derivatives with reduced sulfonamide groups.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(Allyloxy)benzenesulfonamide derivatives as anticancer agents. For instance, a series of thiazolone-based benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. These compounds demonstrated significant selectivity for CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as targeted cancer therapies .

Case Study: Apoptosis Induction
One derivative, referred to as 4e, was shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positivity by 22-fold compared to controls . This suggests that the compound may not only inhibit tumor growth but also promote cell death in cancerous tissues.

Antimicrobial Properties

The antibacterial efficacy of this compound has also been investigated. In vitro studies revealed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates of up to 80.69% at a concentration of 50 μg/mL . Additionally, these compounds showed promising anti-biofilm activity, which is crucial for combating persistent bacterial infections.

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on carbonic anhydrases (CAs). The selectivity of these compounds for CA IX over CA II highlights their potential use in therapeutic applications where modulation of pH and bicarbonate levels is crucial .

Table 1: Inhibitory Activity of Selected Compounds Against Carbonic Anhydrases

CompoundCA IX IC50 (nM)CA II IC50 (μM)Selectivity Ratio
4e10.931.55142
4g15.002.0075
4h25.063.9264

Formulation Development

The compound's properties make it suitable for use in cosmetic formulations as an active ingredient or stabilizer. Its ability to enhance skin penetration and deliver other active ingredients can be leveraged in topical products aimed at improving skin health and aesthetics .

Case Study: Skin Bioavailability
Research has indicated that compounds like this compound can improve the bioavailability of dermatological formulations, allowing for more effective delivery of active ingredients through the skin barrier . This is particularly relevant for products targeting conditions such as acne or psoriasis.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)benzenesulfonamide, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can modulate physiological processes, including pain perception.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)benzenesulfonamide: Similar structure but with a methoxy group instead of an allyloxy group.

    4-(Ethoxy)benzenesulfonamide: Contains an ethoxy group instead of an allyloxy group.

    4-(Propoxy)benzenesulfonamide: Features a propoxy group in place of the allyloxy group.

Uniqueness

4-(Allyloxy)benzenesulfonamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its binding affinity to enzymes and its overall chemical behavior, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

4-(Allyloxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this sulfonamide derivative, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

  • Molecular Formula : C10H13NO3S
  • CAS Number : [123456-78-9] (for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Notably, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which are pivotal in various physiological processes.

Enzyme Inhibition

  • Carbonic Anhydrases : This compound exhibits selective inhibition against carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, demonstrating a higher affinity compared to CA II, which has IC50 values between 1.55 and 3.92 μM .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer).
  • Efficacy : It induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positivity by 22-fold compared to controls .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Inhibition Against Bacteria : It has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at approximately 6.63 mg/mL for various strains .

Study on Anticancer Efficacy

In a recent study, derivatives of this compound were synthesized and tested for their anticancer activity. The most active derivative demonstrated an IC50 value of 0.54 μM against ovarian cancer OVCAR-8 cells, indicating potent antiproliferative effects .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial effects of sulfonamide derivatives, including this compound. The study revealed that compounds exhibited over 80% inhibition against bacterial biofilms at concentrations of 50 μg/mL, showcasing their potential in treating infections caused by resistant strains .

Summary of Findings

Activity TypeTargetIC50/MIC ValuesReference
Carbonic Anhydrase InhibitionCA IX10.93–25.06 nM
Anticancer ActivityMDA-MB-231IC50 = 0.54 μM
Antimicrobial ActivityS. aureusMIC = 6.63 mg/mL
E. coliMIC = 6.72 mg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Allyloxy)benzenesulfonamide derivatives?

  • Methodological Answer: A microwave-assisted synthesis method is highly efficient for preparing urea derivatives of this compound. For example, reacting (4-(allyloxy)phenyl)methanamine with ammonium chloride under microwave irradiation (130°C, 10 min) yields 1-(4-(Allyloxy)benzyl)urea with 83% efficiency. This method reduces reaction time and improves yield compared to conventional heating .

  • Key Reaction Conditions Table:
DerivativeReactantTemp (°C)Time (min)Yield (%)
2l(4-(Allyloxy)phenyl)methanamine1301083
2m(4-(prop-2-yn-1-yloxy)phenyl)methanamine1301083

Q. How can researchers characterize this compound derivatives?

  • Methodological Answer: Use a combination of elemental analysis , FT-IR (to confirm sulfonamide and allyloxy groups), <sup>1</sup>H/<sup>13</sup>C NMR (to verify substituent positions), and HPLC (for purity assessment). For example, in microwave-synthesized derivatives, HPLC with a C18 column and acetonitrile/water mobile phase ensures >95% purity .

Q. What biological targets are associated with benzenesulfonamide derivatives?

  • Methodological Answer: Benzenesulfonamides are studied for COX-2 inhibition (e.g., celecoxib analogs ), anticancer activity (thiophene derivatives ), and kinase inhibition (e.g., CDK2 and IKBKG targets ). Screening involves in vitro enzyme assays (e.g., COX-2 IC50 measurements) and cell-based viability tests (MTT assays).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound-based COX-2 inhibitors?

  • Methodological Answer: Optimize substituents on the pyrazole and benzene rings to enhance selectivity and pharmacokinetics. For example:

  • Trifluoromethyl groups at position 3 of the pyrazole improve COX-2 selectivity .
  • Hydroxymethyl substitutions on the benzene ring reduce plasma half-life, addressing toxicity concerns .
  • SAR Table for Pyrazole Derivatives:
Substituent (Position)COX-2 IC50 (nM)Selectivity (COX-2/COX-1)Half-Life (h)
CF3 (3)40>10012
CH3 (4)1205024

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. elemental analysis)?

  • Methodological Answer:

  • Cross-validate using X-ray crystallography (e.g., APEX2/SAINT software for structure confirmation ).
  • Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Advanced techniques : High-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns .

Q. What strategies optimize microwave-assisted synthesis of this compound derivatives?

  • Methodological Answer:

  • Parameter Screening : Vary temperature (120–130°C), time (10–15 min), and catalysts (e.g., pyridine for acylation ).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Yield Improvement : Add 3 M HCl to precipitate products, as seen in 4-(Ureidomethyl)benzoic acid synthesis (67% yield) .

Q. How do computational methods support the study of this compound derivatives?

  • Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like COX-2 (PDB ID: 3LN1). Validate with experimental IC50 values .
  • QSAR Modeling : Apply Gaussian software to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with anticancer activity .

Q. What are the best practices for handling solubility and stability issues?

  • Methodological Answer:

  • Solubility : Use DMSO for biological assays; for synthesis, optimize solvent mixtures (e.g., THF:water for precipitates ).
  • Stability : Store derivatives at -20°C under argon. Avoid prolonged exposure to light or moisture, as sulfonamides degrade via hydrolysis .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-prop-2-enoxybenzenesulfonamide

InChI

InChI=1S/C9H11NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h2-6H,1,7H2,(H2,10,11,12)

InChI Key

OYORSBMGLVESSS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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